6-ethoxy-4-({4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Overview
Description
6-ethoxy-4-({4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 6-ethoxy-4-({4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one involves multiple steps. The synthetic route typically starts with the preparation of the chromenone core, followed by the introduction of the ethoxy group and the piperazine moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
6-ethoxy-4-({4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
6-ethoxy-4-({4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-4-({4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-ethoxy-4-({4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one can be compared with other similar compounds, such as:
6-methoxy-2-({[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl}-1H-benzimidazole): This compound has a similar pyridine moiety but differs in the chromenone core and the presence of a sulfonyl group.
6-methoxy-2-({[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzo[d]imidazole): This compound also contains a pyridine moiety but has a benzimidazole core and a sulfinyl group.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Properties
IUPAC Name |
6-ethoxy-4-[[4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazin-1-yl]methyl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-5-31-20-6-7-23-21(13-20)19(12-24(29)32-23)15-27-8-10-28(11-9-27)16-22-18(3)25(30-4)17(2)14-26-22/h6-7,12-14H,5,8-11,15-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWUNLUQQHBTEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=NC=C(C(=C4C)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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